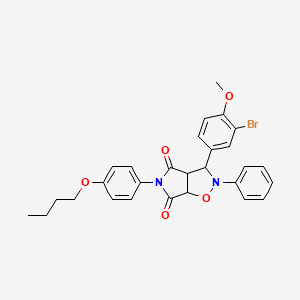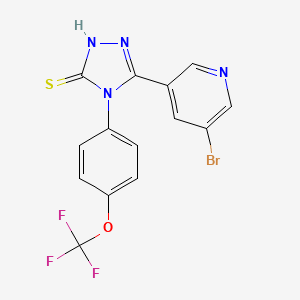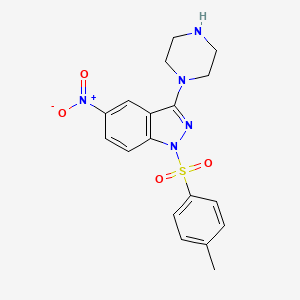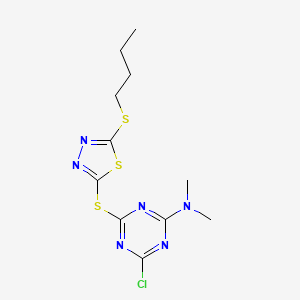
1,1,1,5,5,5-Hexafluoropentane-2,4-dione;morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,5,5,5-Hexafluoropentane-2,4-dione: is a fluorinated diketone compound with the molecular formula C5H2F6O2 . It is also known by other names such as hexafluoroacetylacetone and 1,3-bis(trifluoromethyl)propane-1,3-dione . This compound is characterized by its high volatility and strong chelating properties, making it useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1,5,5,5-Hexafluoropentane-2,4-dione can be synthesized through the fluorination of acetylacetone. The reaction typically involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of 1,1,1,5,5,5-hexafluoropentane-2,4-dione involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing advanced fluorination techniques and equipment to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,5,5,5-Hexafluoropentane-2,4-dione undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as copper (Cu), nickel (Ni), and cobalt (Co).
Hydration: On hydration, it yields 1,1,1,5,5,5-hexafluoropentane-2,2,4,4-tetraol.
Common Reagents and Conditions:
Chelation: Metal salts such as copper(II) chloride (CuCl2) or nickel(II) nitrate (Ni(NO3)2) are commonly used reagents.
Hydration: Water or aqueous solutions under mild conditions.
Major Products Formed:
Metal Complexes: Stable metal-chelate complexes.
Hydrated Forms: 1,1,1,5,5,5-hexafluoropentane-2,2,4,4-tetraol.
Applications De Recherche Scientifique
1,1,1,5,5,5-Hexafluoropentane-2,4-dione has a wide range of applications in scientific research, including:
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Employed in the synthesis of advanced materials such as liquid crystals and fluorinated polymers.
Biology:
Biochemical Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions due to its strong chelating properties.
Medicine:
Drug Development: Investigated for its potential use in the development of fluorinated pharmaceuticals.
Industry:
Mécanisme D'action
The mechanism of action of 1,1,1,5,5,5-hexafluoropentane-2,4-dione primarily involves its ability to form stable chelate complexes with metal ions. This chelation process is driven by the strong electron-withdrawing effects of the fluorine atoms, which enhance the compound’s affinity for metal ions . The resulting metal complexes are highly stable and can participate in various catalytic and biochemical processes.
Comparaison Avec Des Composés Similaires
- 1,1,1-Trifluoro-2,4-pentanedione
- 1,1,1,3,3,3-Hexafluoro-2-propanone
- 1,1,1,5,5,5-Hexafluoro-3-pentanone
Comparison: 1,1,1,5,5,5-Hexafluoropentane-2,4-dione is unique due to its high degree of fluorination, which imparts exceptional stability and volatility compared to other similar compounds. Its strong chelating properties and ability to form stable metal complexes make it particularly valuable in catalysis and material science .
Propriétés
Numéro CAS |
921603-24-9 |
|---|---|
Formule moléculaire |
C9H11F6NO3 |
Poids moléculaire |
295.18 g/mol |
Nom IUPAC |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;morpholine |
InChI |
InChI=1S/C5H2F6O2.C4H9NO/c6-4(7,8)2(12)1-3(13)5(9,10)11;1-3-6-4-2-5-1/h1H2;5H,1-4H2 |
Clé InChI |
PTYJYUUVDBNFKX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12618475.png)

![N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618488.png)

![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)-](/img/structure/B12618490.png)
![1,3,4-Oxadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12618493.png)


![2-[[4-[3-[4-[(2-Aminophenyl)sulfanylmethyl]phenyl]phenyl]phenyl]methylsulfanyl]aniline](/img/structure/B12618510.png)
![N-Hydroxy-N~3~-{[4-(trifluoromethyl)phenyl]methyl}-beta-alaninamide](/img/structure/B12618518.png)
![6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12618526.png)
![2-(3,4-Dichlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12618533.png)


